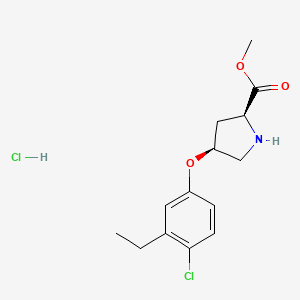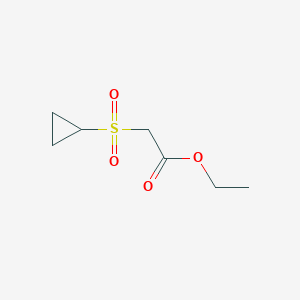
1-Cyclobutylpiperidine-3-carboxylic acid
Overview
Description
“1-Cyclobutylpiperidine-3-carboxylic acid” is a chemical compound used in scientific research. Its unique structure enables it to be employed for various applications, such as drug development and organic synthesis. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Carboxylic acids, which “1-Cyclobutylpiperidine-3-carboxylic acid” is a type of, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .
Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .
Scientific Research Applications
-
Scientific Field: Drug Development
- Summary of Application : 1-Cyclobutylpiperidine-3-carboxylic acid is a versatile chemical compound used in scientific research. Its unique structure enables it to be employed for various applications, such as drug development.
-
Scientific Field: Organic Synthesis
- Summary of Application : 1-Cyclobutylpiperidine-3-carboxylic acid can also be used in organic synthesis. This involves using the compound as a building block to create more complex organic molecules.
-
Scientific Field: Nanotechnology
- Summary of Application : Carboxylic acids, including 1-Cyclobutylpiperidine-3-carboxylic acid, can be used in nanotechnology . They can be used for the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Methods of Application or Experimental Procedures : The carboxylic acid can be used to modify the surface of nanoparticles or nanostructures to promote their dispersion and incorporation .
- Results or Outcomes : The result is improved dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Scientific Field: Pharmaceutical Intermediates
- Summary of Application : 1-Cyclobutylpiperidine-3-carboxylic acid is a very important pharmaceutical intermediate . It is widely used in the synthesis of dozens of raw drugs .
- Methods of Application or Experimental Procedures : This compound can be used in various chemical reactions to synthesize raw drugs .
- Results or Outcomes : The result is the successful synthesis of raw drugs for various applications, including ACKl antibodies, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDElO inhibitors, thrombin inhibitors, and drugs for autoimmune chronic inflammation and anti-tumor .
-
Scientific Field: Polymer Science
- Summary of Application : Carboxylic acids, including 1-Cyclobutylpiperidine-3-carboxylic acid, can be used in the field of polymer science . They can be used as monomers, additives, and catalysts in the synthesis of polymers .
- Methods of Application or Experimental Procedures : The carboxylic acid can be polymerized or added to a polymerization reaction to modify the properties of the resulting polymer .
- Results or Outcomes : The result is the successful synthesis of polymers with desired properties .
-
Scientific Field: Medicinal Chemistry
- Summary of Application : Piperidine derivatives, including 1-Cyclobutylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular drug being developed. This could involve various chemical reactions, purification processes, and analytical techniques .
- Results or Outcomes : The results would include the successful synthesis of the desired drug, along with any data on its effectiveness, side effects, and any statistical analyses conducted during the trials .
Safety And Hazards
Future Directions
Piperidine derivatives, which “1-Cyclobutylpiperidine-3-carboxylic acid” is a type of, have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
1-cyclobutylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJUFMVVHNZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)




![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)